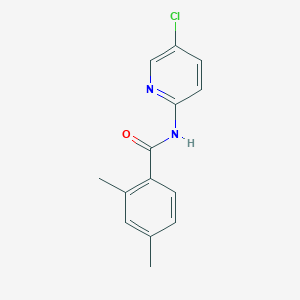
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as FBPA, is a chemical compound that has garnered significant interest in scientific research due to its potential as a fluorescence imaging probe. FBPA is a derivative of benzothiazole and has been shown to be useful in various biological applications due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe involves its ability to selectively bind to certain biomolecules in cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to bind to proteins such as albumin and globulin, as well as nucleic acids such as DNA and RNA. This binding results in a change in the fluorescence properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, allowing for imaging of the targeted biomolecules.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in vivo. Studies have demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide does not significantly affect cell viability or proliferation. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a high binding affinity for cancer cells, making it a promising tool for cancer diagnosis and treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe is its high selectivity for certain biomolecules, allowing for targeted imaging. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity, making it a safe option for in vivo experiments. However, one limitation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide is its synthesis method, which can be time-consuming and costly.
Zukünftige Richtungen
There are several potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research. One area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in the development of new cancer therapies. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used as a tool for identifying new targets for cancer treatment and for monitoring the effectiveness of new therapies. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used in the development of new imaging techniques for neuroscience research, allowing for the imaging of neural activity in real-time. Further research is needed to fully understand the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research.
Synthesemethoden
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-fluoro-1,3-benzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its use as a fluorescence imaging probe in various biological applications. It has been shown to selectively target cancer cells and can be used for cancer diagnosis and treatment. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been used as a tool in neuroscience research for imaging neural activity in the brain.
Eigenschaften
Molekularformel |
C12H13FN2OS |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
LYXRGHYSQBVCJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Kanonische SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)

![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)